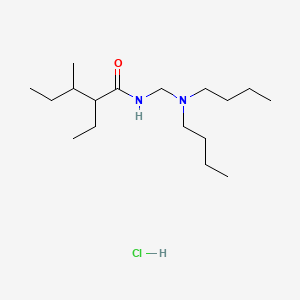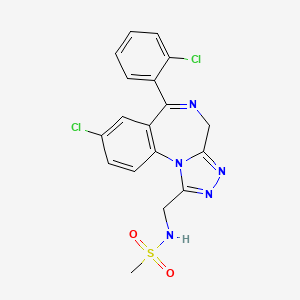
Methanesulfonamide, N-((8-chloro-6-(2-chlorophenyl)-4H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepin-1-yl)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanesulfonamide, N-((8-chloro-6-(2-chlorophenyl)-4H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepin-1-yl)methyl)- is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their wide range of applications in medicine, particularly as anxiolytics, sedatives, and anticonvulsants. This compound, with its unique structure, may exhibit distinct pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-((8-chloro-6-(2-chlorophenyl)-4H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepin-1-yl)methyl)- typically involves multiple steps, including the formation of the triazolo-benzodiazepine core and subsequent functionalization. Common reagents used in these reactions include chlorinating agents, sulfonamides, and various catalysts. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Methanesulfonamide, N-((8-chloro-6-(2-chlorophenyl)-4H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepin-1-yl)methyl)- can undergo various chemical reactions, including:
Reduction: Reduction reactions can remove oxygen atoms or add hydrogen atoms, potentially modifying the compound’s activity.
Substitution: Substitution reactions can replace one functional group with another, which may be used to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary but often include specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: As a complex organic molecule, it can be used in studies of reaction mechanisms, synthesis of novel derivatives, and exploration of its chemical properties.
Biology: Its potential biological activity makes it a candidate for research into its effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Given its structural similarity to other benzodiazepines, it may be investigated for its potential therapeutic effects, such as anxiolytic, sedative, or anticonvulsant properties.
Industry: The compound may have applications in the development of new pharmaceuticals, agrochemicals, or other industrial products.
Mécanisme D'action
The mechanism of action of Methanesulfonamide, N-((8-chloro-6-(2-chlorophenyl)-4H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepin-1-yl)methyl)- likely involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. By binding to these receptors, it may enhance the inhibitory effects of GABA, leading to its anxiolytic and sedative effects. The exact pathways and molecular interactions would require further research to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Alprazolam: Another benzodiazepine used primarily for its anxiolytic effects.
Clonazepam: Known for its anticonvulsant properties.
Uniqueness
Methanesulfonamide, N-((8-chloro-6-(2-chlorophenyl)-4H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepin-1-yl)methyl)- is unique due to its specific chemical structure, which may confer distinct pharmacological properties compared to other benzodiazepines. Its triazolo-benzodiazepine core and additional functional groups may result in different binding affinities, metabolic pathways, and therapeutic effects.
Propriétés
Numéro CAS |
117267-40-0 |
|---|---|
Formule moléculaire |
C18H15Cl2N5O2S |
Poids moléculaire |
436.3 g/mol |
Nom IUPAC |
N-[[8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl]methyl]methanesulfonamide |
InChI |
InChI=1S/C18H15Cl2N5O2S/c1-28(26,27)22-10-17-24-23-16-9-21-18(12-4-2-3-5-14(12)20)13-8-11(19)6-7-15(13)25(16)17/h2-8,22H,9-10H2,1H3 |
Clé InChI |
NTBANEMUBSKQOJ-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)NCC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


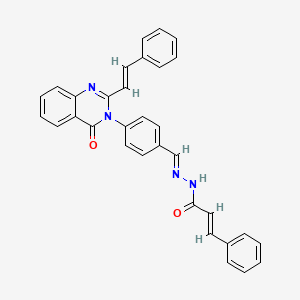
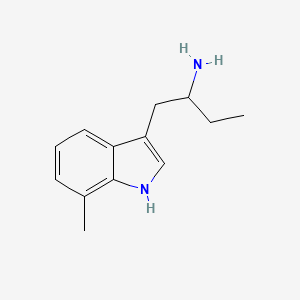
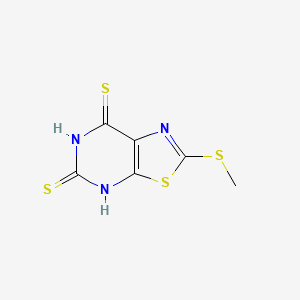
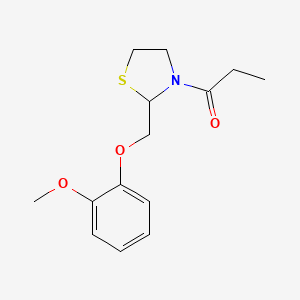
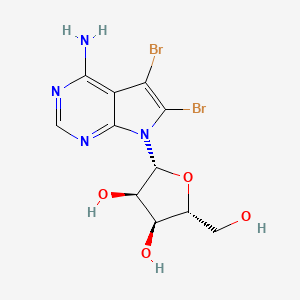


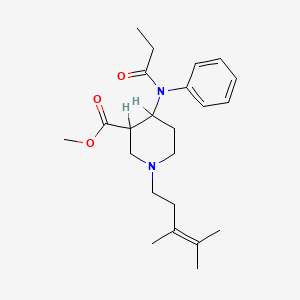
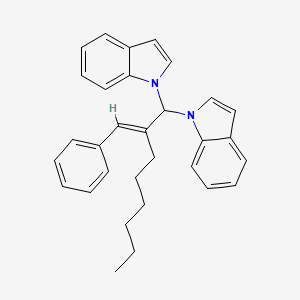
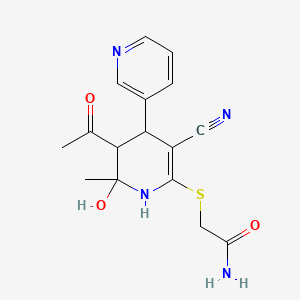
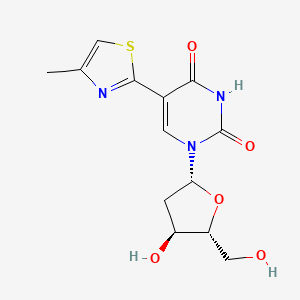
![5-ethyl-5,7,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),11,13,15-tetraen-4-one](/img/structure/B12703917.png)
